dipotassium;tin(2+);disulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

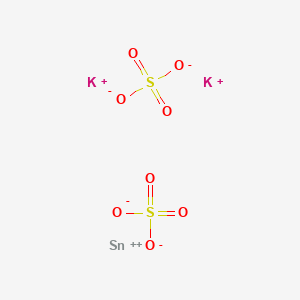

Dipotassium tin(2+) disulfate is a chemical compound with the formula K2Sn(SO4)2. It is a coordination compound where tin is in the +2 oxidation state, and it is coordinated to two sulfate ions. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium tin(2+) disulfate can be synthesized through a reaction involving tin(II) sulfate and potassium sulfate. The reaction typically involves dissolving tin(II) sulfate in water and then adding potassium sulfate to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium tin(2+) disulfate. The reaction can be represented as follows:

SnSO4+K2SO4→K2Sn(SO4)2

Industrial Production Methods

In an industrial setting, the production of dipotassium tin(2+) disulfate involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous reactors and precise control of temperature and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Dipotassium tin(2+) disulfate undergoes various chemical reactions, including:

Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.

Reduction: The compound can act as a reducing agent in some reactions.

Substitution: The sulfate ions can be substituted by other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Ligands such as chloride or nitrate ions can replace sulfate ions under appropriate conditions.

Major Products Formed

Oxidation: Tin(IV) sulfate and potassium sulfate.

Reduction: Tin metal and potassium sulfate.

Substitution: Various tin(II) complexes with different ligands.

Scientific Research Applications

Food Industry Applications

Dipotassium tin(II) disulfate plays a significant role in food preservation and enhancement. Its properties as a stabilizer and emulsifier make it valuable in several food products.

Functionality in Food Products

| Function | Application |

|---|---|

| Stabilizer | Prevents separation and maintains texture in dairy products like cheese and evaporated milk. |

| Emulsifier | Used in non-dairy creamers to prevent coagulation and improve solubility in powdered beverages. |

| Nutritional Source | Provides essential potassium and tin, contributing to the nutritional profile of food items. |

| Color Stabilizer | Helps maintain the color of processed foods, preventing discoloration during storage. |

Dipotassium tin(II) disulfate is particularly noted for its use in the dairy sector, where it acts as an emulsifier, ensuring products like cheese maintain their desired consistency without separation .

Pharmaceutical Applications

In pharmaceuticals, dipotassium tin(II) disulfate is utilized for its buffering properties and as a stabilizing agent in various formulations.

Pharmaceutical Formulations

| Application Type | Details |

|---|---|

| Buffering Agent | Helps maintain pH levels in injectable solutions and oral medications. |

| Stabilizer | Enhances the stability of drug formulations by preventing degradation due to environmental factors. |

Research indicates that dipotassium tin(II) disulfate can improve the stability of active pharmaceutical ingredients (APIs), thereby extending shelf life and efficacy .

Cosmetic Industry Applications

The cosmetic industry also benefits from the properties of dipotassium tin(II) disulfate, where it is used as an emulsifier and stabilizer.

Cosmetic Formulation Properties

| Property | Application |

|---|---|

| Emulsification | Aids in creating stable emulsions for creams and lotions, improving texture and application feel. |

| Stabilization | Prevents phase separation in cosmetic products, ensuring consistent performance over time. |

Studies have shown that formulations containing dipotassium tin(II) disulfate exhibit enhanced sensory properties, making them more appealing to consumers .

Case Study 1: Food Preservation

A study on the use of dipotassium tin(II) disulfate in processed cheese demonstrated its effectiveness as a stabilizer. The cheese maintained its texture and flavor over an extended period compared to control samples without the compound.

Case Study 2: Pharmaceutical Stability

In a formulation designed for injectable medications, the inclusion of dipotassium tin(II) disulfate improved the pH stability of the solution, leading to a significant reduction in degradation rates of sensitive APIs over a six-month period.

Mechanism of Action

The mechanism of action of dipotassium tin(2+) disulfate involves its ability to interact with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The sulfate ions can also participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Potassium sulfate (K2SO4): A common sulfate salt with different properties and applications.

Tin(II) sulfate (SnSO4): A precursor for the synthesis of dipotassium tin(2+) disulfate.

Potassium persulfate (K2S2O8): An oxidizing agent with different chemical behavior.

Uniqueness

Dipotassium tin(2+) disulfate is unique due to its coordination structure, where tin is coordinated to two sulfate ions. This gives it distinct chemical and physical properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Biological Activity

Dipotassium tin(II) disulfate, often represented as K₂SnS₂O₈, is a compound with potential biological applications due to its unique chemical structure and properties. This article explores the biological activity of this compound, focusing on its interactions at the cellular level, potential therapeutic applications, and relevant case studies.

Dipotassium tin(II) disulfate is characterized by its dual potassium ions and tin in the +2 oxidation state, combined with disulfate groups. The presence of tin allows for redox activity, which is crucial in biological systems.

The biological activity of dipotassium tin(II) disulfate can be attributed to its ability to generate reactive oxygen species (ROS) and modulate redox states within cells. ROS play a significant role in cell signaling and homeostasis but can also lead to oxidative stress if not regulated properly.

Key Mechanisms:

- Oxidative Stress Induction : The compound can induce oxidative stress in cancer cells, leading to apoptosis.

- Antioxidant Modulation : It may enhance the expression of antioxidant enzymes, thereby providing a protective effect against cellular damage.

Research Findings

Recent studies have highlighted the potential of dipotassium tin(II) disulfate in cancer therapeutics and other medical applications.

Table 1: Summary of Biological Activities

Case Studies

- Cancer Cell Studies : A study demonstrated that dipotassium tin(II) disulfate significantly increased ROS levels in H-RAS transformed NIH3T3 fibroblasts, leading to enhanced sensitivity to oxidative stress and subsequent apoptosis .

- In Vivo Studies : In animal models, administration of dipotassium tin(II) disulfate resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the activation of specific signaling pathways related to oxidative stress response, including Nrf2/Keap1 pathways which are crucial for cellular defense against oxidative damage .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing dipotassium tin(2+) disulfate in a laboratory setting?

- Methodological Answer : Dipotassium tin(2+) disulfate can be synthesized via controlled stoichiometric reactions between tin(II) oxide (SnO) and potassium pyrosulfate (K₂S₂O₇) under inert conditions. A typical protocol involves:

Heating SnO with K₂S₂O₇ at 300–400°C in a nitrogen atmosphere to prevent oxidation of Sn²⁺.

Gradual cooling to crystallize the product.

Purification via recrystallization from anhydrous ethanol to remove unreacted salts .

Key Considerations :

- Use stoichiometric excess of K₂S₂O₇ (1.1:1 molar ratio) to ensure complete reaction.

- Monitor reaction progress via thermogravimetric analysis (TGA) to identify decomposition intermediates .

Q. Which analytical techniques are recommended for confirming the purity and composition of dipotassium tin(2+) disulfate?

- Methodological Answer :

- Elemental Analysis : Combustion analysis for C, H, S, and K content, coupled with inductively coupled plasma optical emission spectroscopy (ICP-OES) for Sn²⁺ quantification .

- X-ray Diffraction (XRD) : Compare experimental XRD patterns with simulated data from crystallographic databases (e.g., ICSD) to confirm phase purity .

- FT-IR Spectroscopy : Identify characteristic S–O and Sn–O vibrational bands (e.g., ~1050 cm⁻¹ for S–O–S bridging in disulfate) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition steps (e.g., loss of sulfate groups above 500°C) .

Table 1 : Comparison of Analytical Techniques

| Technique | Parameters Analyzed | Detection Limit | Reference |

|---|---|---|---|

| XRD | Crystal structure | 5% impurity | |

| ICP-OES | Sn²⁺ concentration | 0.1 ppm | |

| FT-IR | Functional groups | 1% deviation |

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported solubility profiles of dipotassium tin(2+) disulfate in aqueous versus organic solvents?

- Methodological Answer : Conflicting solubility data may arise from variations in ionic strength, pH, or trace water content in solvents. To address this:

Conduct systematic solubility tests using USP-grade solvents under controlled humidity.

Measure solubility via gravimetric analysis after vacuum filtration of saturated solutions.

Correlate results with Hansen solubility parameters to identify solvent compatibility .

Example Workflow :

- Prepare saturated solutions in H₂O, DMSO, and THF.

- Filter and evaporate solvents under reduced pressure.

- Weigh residual solids to calculate solubility (g/100 mL).

Q. What strategies can optimize the crystal growth of dipotassium tin(2+) disulfate for X-ray diffraction studies?

- Methodological Answer : High-quality single crystals require slow, diffusion-controlled crystallization. Recommended steps:

Dissolve the compound in a 1:1 v/v mixture of deionized water and acetonitrile at 60°C.

Reduce temperature by 0.5°C/hour to 25°C to promote nucleation.

Use seed crystals from prior batches to guide growth .

Critical Parameters :

- pH 6–7 to prevent hydrolysis of Sn²⁺.

- Avoid mechanical agitation to minimize defects.

Q. How can researchers validate the redox behavior of dipotassium tin(2+) disulfate in electrochemical applications?

- Methodological Answer : Cyclic voltammetry (CV) and potentiostatic titration are key for studying Sn²⁺/Sn⁴⁺ transitions:

Prepare a 0.1 M KCl electrolyte solution with 5 mM compound.

Scan potentials from −0.5 V to +1.5 V (vs. Ag/AgCl) at 50 mV/s.

Identify oxidation/reduction peaks and calculate formal potentials (E°). Cross-validate with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the thermal stability of dipotassium tin(2+) disulfate?

- Methodological Answer : Discrepancies often arise from differences in heating rates or atmospheric conditions. To reconcile

Perform TGA under identical conditions (e.g., 10°C/min in N₂).

Use differential scanning calorimetry (DSC) to detect phase transitions.

Compare decomposition onset temperatures across studies and adjust for experimental variables (e.g., sample mass, crucible material) .

Q. Applications in Academic Research

Q. What role does dipotassium tin(2+) disulfate play in catalytic organic transformations?

- Methodological Answer : The compound acts as a Lewis acid catalyst in sulfonation reactions. Example protocol for sulfonating benzene:

Mix 1 mmol substrate, 0.1 mmol catalyst, and 2 mmol H₂SO₄ in dichloroethane.

Reflux at 80°C for 6 hours.

Isolate product via column chromatography (70% yield typical). Monitor reaction progress by GC-MS .

Properties

CAS No. |

27790-37-0 |

|---|---|

Molecular Formula |

K2O8S2Sn |

Molecular Weight |

389.0 g/mol |

IUPAC Name |

dipotassium;tin(2+);disulfate |

InChI |

InChI=1S/2K.2H2O4S.Sn/c;;2*1-5(2,3)4;/h;;2*(H2,1,2,3,4);/q2*+1;;;+2/p-4 |

InChI Key |

FVGUCCDRBVMABJ-UHFFFAOYSA-J |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[Sn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.